2''-O-Rhamnosylswertisin

Description

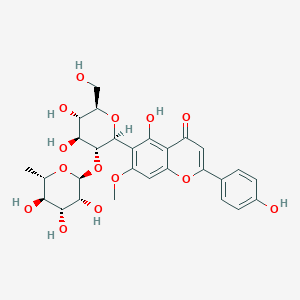

Structure

3D Structure

Properties

Molecular Formula |

C28H32O14 |

|---|---|

Molecular Weight |

592.5 g/mol |

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O14/c1-10-20(32)23(35)25(37)28(39-10)42-27-24(36)21(33)17(9-29)41-26(27)19-15(38-2)8-16-18(22(19)34)13(31)7-14(40-16)11-3-5-12(30)6-4-11/h3-8,10,17,20-21,23-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,23+,24-,25+,26-,27+,28-/m0/s1 |

InChI Key |

UINZSMIFSIQGBZ-KVQGGKNTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)CO)O)O)O)O)O |

Synonyms |

2''-O-rhamnosylswertisin |

Origin of Product |

United States |

Foundational & Exploratory

2”-O-Rhamnosylswertisin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-Rhamnosylswertisin is a C-glycosylflavone, a class of flavonoids characterized by a sugar moiety directly attached to the flavonoid backbone via a carbon-carbon bond. This structural feature often confers enhanced stability and distinct biological properties compared to their O-glycoside counterparts. This technical guide provides an in-depth overview of the natural sources, occurrence, isolation, characterization, and biological activities of 2”-O-Rhamnosylswertisin, with a focus on its potential for therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence

2”-O-Rhamnosylswertisin has been isolated from several plant species, with its most significant and well-documented source being the leaves of the Candlenut tree (Aleurites moluccanus). It is also found in other plant species, indicating a broader distribution within the plant kingdom.

Primary Natural Sources:

-

Aleurites moluccanus (L.) Willd. (Euphorbiaceae): The leaves of the Candlenut tree are the most prominent source of 2”-O-Rhamnosylswertisin.[1][2][3][4][5] It is often found alongside its parent compound, swertisin.[2][3][4] The concentration of 2”-O-rhamnosylswertisin in the dried leaf extract of A. moluccana has been reported to be around 3% (w/w).[4][6]

-

Iris postii Mouterde (Iridaceae): This species of Iris, found in regions like Iraqi Kurdistan, has been shown to contain 2”-O-α-L-rhamnopyranosyl swertisin in its aerial parts.[1][7][8][9][10][11]

-

Belamcanda chinensis (L.) DC. (Iridaceae): Also known as the blackberry lily, this plant is another source of 2”-O-rhamnosylswertisin.[12][13][14][15] It is one of thirteen isoflavones isolated from the leaf extract of this plant.[14]

Quantitative Data on Occurrence

The following table summarizes the quantitative data available on the occurrence of 2”-O-Rhamnosylswertisin in various plant materials and extracts.

| Plant Species | Plant Part | Type of Extract/Material | Concentration/Yield of 2”-O-Rhamnosylswertisin | Reference(s) |

| Aleurites moluccanus | Leaves | Dried Leaf Extract | 3% (w/w) | [4][6] |

| Aleurites moluccanus | Leaves | Methanol Crude Extract | 8.5% yield of crude extract from 600g of dried leaves, yielding 490 mg of purified 2”-O-rhamnosylswertisin. | |

| Belamcanda chinensis | Leaves | Isoflavone preparation from aqueous leaf extract | Swertisin is the most abundant isoflavone (1.24% of the total extract), with 2”-O-rhamnosylswertisin being a notable component. | [14] |

Experimental Protocols

Extraction and Isolation of 2”-O-Rhamnosylswertisin from Aleurites moluccanus Leaves

This protocol is based on methodologies described in the scientific literature.

a. Plant Material and Extraction:

-

Milled, air-dried leaves of Aleurites moluccana (600 g) are extracted with methanol at room temperature for 7 days.

-

Alternatively, a 70:30 (v/v) ethanol:water solution can be used for maceration for 5 days.

-

The resulting solution is filtered and concentrated under vacuum to yield a crude extract. The yield of the crude methanol extract is approximately 8.5%.

b. Chromatographic Purification:

-

The crude methanol extract is subjected to column chromatography on silica gel 60 (70-230 mesh).

-

Elution is performed with a gradient of increasing concentrations of methanol in dichloromethane.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing 2”-O-rhamnosylswertisin are combined and may be subjected to further purification steps, such as flash chromatography, using a dichloromethane and methanol (e.g., 8:3 v/v) eluent to yield pure 2”-O-rhamnosylswertisin as a yellow powder.

Characterization of 2”-O-Rhamnosylswertisin

a. High-Performance Liquid Chromatography (HPLC) for Quantification:

-

System: A standard HPLC system equipped with a pump, PDA detector, and autosampler.

-

Column: C8 X-Bridge column (150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and acidified water (pH 3.5 with acetic acid) (B). A typical gradient is: 10% A to 25% A over 20 minutes, then returning to 10% A.

-

Flow Rate: 0.5 mL/min.

-

Detection: 338 nm.

-

Retention Time: Approximately 24.5 minutes.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Solvent: Deuterated methanol (CD3OD).

-

¹H NMR (300 MHz): Key signals include a doublet for the rhamnose methyl group around δ 0.65 (d, J = 6.0 Hz), singlets for aromatic protons of the flavonoid core (e.g., H-3 and H-8), and signals for the sugar protons.

-

¹³C NMR (75.5 MHz): Characteristic signals for the flavonoid C-glycoside and the rhamnose unit.

Biological Activities and Signaling Pathways

2”-O-Rhamnosylswertisin exhibits significant anti-inflammatory and antinociceptive properties, which have been investigated in various preclinical models.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids, including C-glycosylflavones, are often attributed to their ability to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a pro-inflammatory state, signaling cascades lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2. 2”-O-Rhamnosylswertisin is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Caption: Proposed inhibition of the NF-κB signaling pathway by 2”-O-Rhamnosylswertisin.

Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response. Stress signals can activate a cascade of kinases (e.g., p38, JNK, ERK) that ultimately lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Flavonoids can interfere with these pathways by inhibiting the phosphorylation of key MAPK proteins.

Caption: Postulated inhibitory effect of 2”-O-Rhamnosylswertisin on the MAPK signaling cascade.

Antinociceptive Activity

The antinociceptive (pain-relieving) effects of the Aleurites moluccana extract, rich in 2”-O-Rhamnosylswertisin, have been linked to its interaction with several neurotransmitter systems.

Studies on flavonoids suggest that their antinociceptive effects can be mediated through interactions with opioid and dopaminergic receptors in the central nervous system.[1][2][3][16] It is proposed that 2”-O-Rhamnosylswertisin may act as a ligand for these receptors, modulating downstream signaling pathways that lead to a reduction in pain perception. The activation of these receptors can lead to the inhibition of neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons, thus dampening the transmission of pain signals.

Caption: Hypothetical mechanism of antinociception by 2”-O-Rhamnosylswertisin via opioid and dopamine receptors.

Conclusion and Future Directions

2”-O-Rhamnosylswertisin is a promising C-glycosylflavone with well-documented natural sources and significant anti-inflammatory and antinociceptive activities. The detailed protocols for its isolation and characterization provide a solid foundation for further research and development. While the general mechanisms of action through the NF-κB, MAPK, opioid, and dopaminergic pathways are understood for flavonoids, further studies are warranted to elucidate the specific molecular targets and interactions of 2”-O-Rhamnosylswertisin. Such investigations will be crucial for its potential development as a novel therapeutic agent for inflammatory conditions and pain management. This technical guide serves as a comprehensive starting point for researchers aiming to explore the full therapeutic potential of this interesting natural product.

References

- 1. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antinociceptive Effect of the Citrus Flavonoid Eriocitrinon Postoperative Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sesquiterpene lactones-enriched fractions from Xanthium mongolicum Kitag alleviate RA by regulating M1 macrophage polarization via NF-κB and MAPK signaling pathway [frontiersin.org]

- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biosynthesis of 2''-O-Rhamnosylswertisin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2''-O-Rhamnosylswertisin, a C-glycosylflavonoid with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived natural products.

Introduction

This compound is a C-glycosylflavone, a class of natural products characterized by a direct carbon-carbon bond between a sugar moiety and a flavonoid aglycone. This structural feature confers enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. Swertisin, the core structure, is a C-glucoside of 7-O-methylapigenin (genkwanin). The addition of a rhamnose sugar at the 2''-position of the glucose moiety results in this compound, a compound that has demonstrated various biological activities, making its biosynthesis a subject of considerable interest for metabolic engineering and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by a series of specific modification reactions including C-glucosylation, methylation, and O-rhamnosylation.

Formation of the Apigenin Core

The biosynthesis of the apigenin aglycone is well-established and proceeds through the general phenylpropanoid and flavone synthesis pathways[1][2][3].

-

Phenylpropanoid Pathway: The pathway initiates with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Flavone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin. Finally, flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to yield apigenin[1][4].

C-Glucosylation to form Vitexin (Apigenin-8-C-glucoside) or Isovitexin (Apigenin-6-C-glucoside)

The formation of the C-glycosidic bond is a critical step. While the direct precursor to swertisin's C-glucosylation is not definitively established, it is proposed to proceed via a 2-hydroxyflavanone intermediate.

-

2-Hydroxylation: Apigenin is likely hydroxylated at the C-2 position to form 2-hydroxyapigenin by a flavanone 2-hydroxylase (F2H). This intermediate exists in equilibrium with its open-chain dibenzoylmethane tautomer.

-

C-Glucosylation: A UDP-glucose dependent C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety to the A-ring of the 2-hydroxyapigenin intermediate. For the synthesis of isovitexin, the precursor to swertisin, the glucosylation occurs at the C-6 position.

-

Dehydration: A dehydratase then removes the 2-hydroxyl group to form the stable flavone C-glucoside, isovitexin.

Methylation to form Swertisin

Swertisin is the 7-O-methyl ether of isovitexin. This methylation is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). The timing of this methylation is crucial. Based on studies of similar compounds, it is plausible that methylation occurs after C-glucosylation. An O-methyltransferase has been identified from oat that catalyzes the methylation of the 7-hydroxyl group of vitexin 2''-O-rhamnoside, suggesting that methylation can be a late step in the pathway[5].

Rhamnosylation to form this compound

The final step is the attachment of a rhamnose sugar to the 2''-hydroxyl group of the glucose moiety of swertisin. This reaction is catalyzed by a UDP-rhamnose dependent 2''-O-rhamnosyltransferase. While the specific enzyme for this reaction has not yet been characterized, a UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase has been purified and characterized from citrus, which catalyzes a similar reaction on a flavanone glucoside[6].

Key Enzymes in the Biosynthetic Pathway

The following table summarizes the key enzyme classes involved in the proposed biosynthesis of this compound.

| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic acid | - |

| Cinnamate 4-Hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | NADPH |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | - |

| Chalcone Isomerase | CHI | Naringenin chalcone | Naringenin | - |

| Flavone Synthase | FNS | Naringenin | Apigenin | 2-oxoglutarate, Fe2+, Ascorbate or NADPH |

| Flavanone 2-Hydroxylase | F2H | Apigenin | 2-Hydroxyapigenin | NADPH |

| C-Glucosyltransferase | CGT | 2-Hydroxyapigenin, UDP-glucose | Isovitexin precursor | - |

| Dehydratase | - | Isovitexin precursor | Isovitexin | - |

| O-Methyltransferase | OMT | Isovitexin, SAM | Swertisin | - |

| 2''-O-Rhamnosyltransferase | - | Swertisin, UDP-rhamnose | This compound | - |

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway are largely unavailable. However, data from homologous enzymes provide insights into their potential catalytic efficiencies.

Table 1: Representative Kinetic Parameters of Related Flavonoid Modifying Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Oat 7-O-Methyltransferase | Vitexin 2"-O-rhamnoside | 15 | - | [5] |

| Oat 7-O-Methyltransferase | S-adenosyl-L-methionine | 1.6 | - | [5] |

| Citrus 2''-O-Rhamnosyltransferase | Prunin | 2.4 | - | [6] |

| Citrus 2''-O-Rhamnosyltransferase | Hesperetin-7-O-glucoside | 41.5 | - | [6] |

| Citrus 2''-O-Rhamnosyltransferase | UDP-rhamnose (with prunin) | 1.3 | - | [6] |

| Citrus 2''-O-Rhamnosyltransferase | UDP-rhamnose (with hesperetin-7-O-glucoside) | 1.1 | - | [6] |

Note: Vmax values were not always reported in comparable units.

Experimental Protocols

The identification and characterization of the enzymes involved in the biosynthesis of this compound would likely follow established molecular biology and biochemical protocols.

Gene Identification and Cloning

Candidate genes for the C-glucosyltransferase, O-methyltransferase, and 2''-O-rhamnosyltransferase can be identified through transcriptomic analysis of plants known to produce this compound. Co-expression analysis with known flavonoid biosynthesis genes can help prioritize candidates. Once identified, the full-length coding sequences are amplified by PCR and cloned into appropriate expression vectors.

Heterologous Expression and Purification of Recombinant Enzymes

The cloned genes are expressed in a suitable heterologous host system, such as Escherichia coli or Pichia pastoris. The recombinant proteins, often with an affinity tag (e.g., His-tag, GST-tag), are then purified using affinity chromatography.

Example Protocol for Heterologous Expression in E. coli

-

Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend in a lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using Ni-NTA affinity chromatography.

-

Elute the protein and assess its purity by SDS-PAGE.

Enzyme Assays

The activity of the purified recombinant enzymes is determined by in vitro assays.

Example Protocol for a Flavonoid Rhamnosyltransferase Assay

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, the acceptor substrate (swertisin), and the sugar donor (UDP-rhamnose).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for enzyme characterization.

References

- 1. Apigenin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Purification, characterization, and kinetic mechanism of S-adenosyl-L-methionine: vitexin 2"-O-rhamnoside 7-O-methyltransferase of Avena sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of 2''-O-Rhamnosylswertisin from Aleurites moluccana Leaves: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2''-O-Rhamnosylswertisin, a key bioactive flavonoid isolated from the leaves of Aleurites moluccana (L.) Willd., commonly known as the candlenut tree. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Introduction

Aleurites moluccana, a tree native to the Indo-Malayan region, has a long history of use in traditional medicine for treating a variety of ailments, including pain, inflammation, fever, and ulcers.[1] Modern phytochemical investigations have identified several bioactive compounds in its leaves, with the C-glycosyl flavonoid, this compound, emerging as a significant contributor to the plant's therapeutic effects. This guide delves into the scientific evidence surrounding this compound, focusing on its anti-inflammatory and antinociceptive properties, and provides detailed experimental methodologies for its study.

Phytochemistry: Isolation and Quantification

This compound is a flavonoid C-glycoside, a class of compounds known for their diverse biological activities. It is often found alongside its parent compound, swertisin, in the leaves of A. moluccana. A standardized dried extract (SDE) of A. moluccana leaves has been developed, which is standardized to contain 3% w/w of this compound, ensuring consistency in research and potential therapeutic applications.[2]

Isolation of this compound

The isolation of this compound from A. moluccana leaves can be achieved through a series of extraction and chromatographic steps.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

Milled, air-dried leaves of A. moluccana (600 g) are macerated with methanol at room temperature for 7 days.

-

The methanolic extract is then concentrated under vacuum to yield a crude extract.[3]

-

-

Chromatographic Purification:

-

The crude methanol extract is subjected to column chromatography on silica gel 60 (70-230 mesh).

-

Elution is performed with a gradient of increasing methanol concentration in dichloromethane.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further purification of the enriched fractions can be achieved using preparative TLC or other chromatographic techniques to yield the pure compound.[4]

-

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) with UV detection method is available for the quantification of this compound and swertisin in A. moluccana extracts.[5][6]

Experimental Protocol: HPLC Quantification

-

Instrumentation: HPLC system with a UV detector.

-

Column: Phenomenex® C8 column (150 mm × 4.6 mm, 5 µm).[7]

-

Mobile Phase:

-

Gradient Elution:

-

0 min: 90:10 (A:B, v/v)

-

27 min: 75:25 (A:B, v/v)

-

30-35 min: 90:10 (A:B, v/v)[7]

-

-

Flow Rate: 0.6 ml/min.[7]

-

Column Temperature: 30 °C.[7]

-

Detection Wavelengths: 254 nm and 338 nm.[7]

-

Sample Preparation: The extract is dissolved in methanol, sonicated, and then diluted with a methanol/acidified water mixture.[4]

Pharmacological Activities

The primary pharmacological activities of this compound and the standardized extract of A. moluccana leaves are their anti-inflammatory and antinociceptive effects.

Anti-inflammatory Activity

The anti-inflammatory properties have been demonstrated in various preclinical models, most notably the carrageenan-induced paw edema model. Oral administration of the standardized dried extract has been shown to significantly reduce paw edema.[8]

Antinociceptive Activity

The antinociceptive (pain-relieving) effects of this compound have been extensively studied using models of inflammatory and neuropathic pain. The compound has shown efficacy in reducing mechanical hypernociception in models induced by carrageenan, Complete Freund's Adjuvant (CFA), and prostaglandin E2 (PGE2).[2][9]

Mechanism of Action

The antinociceptive effects of the A. moluccana dried extract are believed to be mediated through multiple pathways. Studies suggest the involvement of the opioid, dopaminergic, and oxidonitrergic systems.[9][10] Furthermore, both the extract and the isolated this compound have been shown to attenuate neutrophil migration and reduce the levels of the pro-inflammatory cytokine IL-1β at the site of inflammation.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anti-inflammatory and antinociceptive effects of A. moluccana leaf extract and its isolated compounds.

Table 1: Anti-inflammatory and Antinociceptive Activity of A. moluccana Standardized Dried Extract (SDE)

| Experimental Model | Dosage (p.o.) | Effect | Reference |

| Carrageenan-induced mechanical hypernociception | 443 mg/kg | ID50% | [2] |

| Complete Freund's Adjuvant (CFA)-induced mechanical hypernociception | 125-500 mg/kg | 48 ± 4% inhibition | [2] |

| Prostaglandin E2 (PGE2)-induced mechanical hypernociception | 250 mg/kg | 26 ± 10% inhibition | [2] |

| Prostaglandin E2 (PGE2)-induced mechanical hypernociception | 500 mg/kg | 33 ± 3% inhibition | [2] |

Table 2: Antinociceptive Activity of Isolated Flavonoids from A. moluccana

| Compound | Experimental Model | Dosage (p.o.) | Effect | Reference |

| Swertisin | Carrageenan-induced hypernociceptive response | 30 mg/kg | 70 ± 2% inhibition | [2] |

| This compound | Carrageenan-induced hypernociceptive response | 30 mg/kg | 50 ± 5% inhibition | [2] |

| This compound | CFA-induced mechanical sensitization | 10 mg/kg | 25 ± 3% inhibition | [2] |

| This compound | PGE2-induced mechanical sensitization | 10 mg/kg | 94 ± 6% inhibition | [2] |

Detailed Experimental Protocols

The following are detailed protocols for key in vivo experiments used to evaluate the pharmacological activity of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (180-220 g).

-

Test Substance Administration: Administer the A. moluccana extract or this compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. A positive control group should receive a standard anti-inflammatory drug like indomethacin (5 mg/kg). A vehicle control group should receive the solvent used to dissolve the test substances.

-

Induction of Edema: Inject 100 µl of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[9]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][9]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the treated groups with the vehicle control group.

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Mechanical Hypernociception in Mice

-

Animals: Male Swiss mice (25-30 g).

-

Test Substance Administration: Administer the A. moluccana extract or this compound orally (p.o.) 1 hour before the CFA injection. A positive control group can be treated with indomethacin (10 mg/kg, p.o.).

-

Induction of Hypernociception: Inject 20 µl of CFA (1 mg/mL of heat-killed and dried Mycobacterium tuberculosis in paraffin oil and mannide monooleate) into the right hind paw.[3]

-

Measurement of Mechanical Hypernociception: Use von Frey filaments to assess the paw withdrawal threshold at baseline and at various time points (e.g., 2, 4, 24, 48 hours) after CFA injection.

-

Data Analysis: The results are expressed as the paw withdrawal threshold in grams. An increase in the paw withdrawal threshold in the treated groups compared to the vehicle control group indicates an antinociceptive effect.

Conclusion

This compound, a C-glycosyl flavonoid from the leaves of Aleurites moluccana, demonstrates significant anti-inflammatory and antinociceptive properties in preclinical models. Its mechanism of action appears to involve the modulation of key inflammatory mediators and nociceptive pathways. The availability of a standardized extract and validated analytical methods provides a solid foundation for further research and development of this promising natural compound for the management of pain and inflammation. This technical guide provides researchers with the essential information and methodologies to explore the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aleurites moluccana (L.) Willd. Leaves: Mechanical Antinociceptive Properties of a Standardized Dried Extract and Its Chemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2''-O-Rhamnosylswertisin

An In-depth Technical Guide to 2''-O-Rhamnosylswertisin

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound, a flavonoid C-glycoside. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visualization of complex biological pathways.

Core Physical and Chemical Properties

This compound is a natural flavonoid found in various plant species, including Aleurites moluccana and Iris postii.[1][2] Its structure consists of a swertisin core (a C-glycosylflavone) with a rhamnose sugar moiety attached. This glycosylation significantly influences its biological properties.

General and Computed Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 6-[(4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | [3] |

| CAS Number | 83889-78-5 | [4] |

| Molecular Formula | C28H32O14 | [3] |

| Molecular Weight | 592.55 g/mol | [5] |

| Appearance | Solid; Fine, hygroscopic powder | [1][6] |

| Boiling Point | 855.9 ± 65.0 °C (Predicted) | [6] |

| Density | 1.66 ± 0.1 g/mL (Predicted) | [6] |

| XLogP3 | -0.6 | [3] |

Solubility and Storage

-

Solubility : The compound exhibits high aqueous solubility.[7] For experimental use, warming the tube to 37°C and using an ultrasonic bath can aid in achieving higher solubility.[5] A preparation method for an in vivo formula involves dissolving the compound in DMSO, followed by the addition of PEG300, Tween 80, and a final saline/PBS solution.[4]

-

Storage : For long-term stability, the powdered form should be stored at -20°C for up to three years.[4] In solvent, it should be kept at -80°C for up to one year.[4] Another recommendation is sealed storage at 2-8°C, protected from moisture and light.[5]

Spectroscopic and Analytical Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques.

| Data Type | Key Information | Source |

| Mass Spectrometry | ESI-MS (Negative Ion Mode)[8]. Other MS data shows a precursor ion [M+H]+ at m/z 593.17.[3] | [3][8] |

| NMR (1H & 13C) | Used for structural confirmation. Detailed spectra are available in patent literature.[9] | [9] |

| Infrared (IR) | Used for characterization, with spectra available in patent literature.[9] | [9] |

| Ultraviolet (UV) | UV absorption profile has been documented.[9] | [9] |

| HPLC | A primary method for quantification and purity assessment, with chromatograms published.[8][9] | [8][9] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification Workflow

The isolation of this compound typically involves extraction from plant material followed by multi-step chromatographic purification.

Protocol 1: From Aleurites moluccana Leaves [1]

-

Extraction : Milled, air-dried leaves (600 g) are extracted with methanol at room temperature for 7 days.

-

Concentration : The methanol solution is evaporated under vacuum to yield a crude extract (approx. 8.5% yield).

-

Chromatography : The crude extract is subjected to column chromatography on silica gel 60 (70–230 mesh).

-

Elution : A gradient elution is performed with increasing concentrations of methanol in dichloromethane to yield purified fractions containing this compound.

Protocol 2: From Iris postii Aerial Parts [10]

-

Defatting : Powdered aerial parts are defatted by soaking in hexane at room temperature.

-

Extraction : The defatted biomass is extracted with methanol.

-

Partitioning : The methanol extract is partitioned between H2O and dichloromethane, followed by partitioning between H2O and n-butanol.

-

Chromatography : The resulting fractions undergo multiple medium-pressure liquid chromatographic separations on reversed-phase (RP-18) columns to afford the pure compound.

Analytical Characterization

-

Thin-Layer Chromatography (TLC) : For qualitative analysis, TLC can be performed on silica gel plates with a mobile phase of chloroform-methanol (e.g., 7:3 or 17:3 v/v).[11] Spots can be visualized under UV light at 254 nm or by spraying with a 2% ethanolic iron(III) chloride solution.[11]

-

High-Performance Liquid Chromatography (HPLC) : A validated HPLC-UV method is used for quantification. Analysis can be performed on a C18 column with detection at 338 nm.[8]

Biological Activity Assays

The antinociceptive and anti-inflammatory properties of this compound have been extensively studied using rodent models.

Protocol: Carrageenan-Induced Mechanical Nociception in Mice [1][12]

-

Acclimatization : C57BL mice are acclimatized to the laboratory conditions.

-

Baseline Measurement : The baseline mechanical nociceptive threshold is measured in the animals' hind paws using a digital von Frey apparatus.

-

Compound Administration : this compound (e.g., 5 to 50.6 µmol/kg) or vehicle is administered orally (p.o.).

-

Inflammation Induction : One hour after treatment, 20 µL of carrageenan (300 µ g/paw ) is injected into the subplantar tissue of the right hind paw.

-

Post-Induction Measurement : The mechanical nociceptive threshold is re-evaluated at specific time points (e.g., 3 hours) after the carrageenan injection.

-

Data Analysis : The results are expressed as the change in withdrawal threshold, and the percentage of inhibition compared to the vehicle-treated control group is calculated. Swertisin and this compound were shown to be effective in inhibiting the hypernociceptive response by 70 ± 2% and 50 ± 5%, respectively.[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of promising pharmacological effects.

-

Antinociceptive and Anti-inflammatory Effects : It demonstrates significant antinociceptive (pain-relieving) effects in models of inflammatory and neuropathic pain.[12][13] The compound effectively inhibits mechanical nociception induced by carrageenan and Complete Freund's Adjuvant (CFA).[12] Its anti-inflammatory action is supported by its ability to reduce neutrophil migration and decrease levels of the pro-inflammatory cytokine IL-1β.[12][13]

-

α-Glucosidase Inhibition : The compound has been reported to exhibit strong α-glucosidase inhibitory activity in vitro, suggesting potential applications in managing hyperglycemia.[2][10]

Implicated Signaling Pathways

Studies on the compound's mechanism of action suggest the modulation of several key signaling pathways involved in pain and inflammation.

Antinociceptive Mechanisms : In a model of neuropathic pain (partial sciatic nerve ligation), the pain-relieving effects of the extract containing this compound were found to involve the opioid, dopaminergic, and oxidonitrergic pathways .[12]

Anti-inflammatory Mechanisms : The compound's ability to inhibit hypernociception induced by Prostaglandin E2 (PGE2) suggests it interferes with inflammatory signaling cascades.[1] PGE2 is known to activate pathways involving protein kinase A (PKA) and protein kinase C (PKC), which sensitize nociceptors.[1] By mitigating these pathways and reducing IL-1β levels, this compound helps to control the inflammatory response.

References

- 1. Aleurites moluccana (L.) Willd. Leaves: Mechanical Antinociceptive Properties of a Standardized Dried Extract and Its Chemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-O-rhamnosyl-swertisin | C28H32O14 | CID 134770394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. US8404283B2 - Standardized plant extract, process for obtaining the same and uses thereof - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. uni-giessen.de [uni-giessen.de]

- 12. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2''-O-Rhamnosylswertisin CAS number and molecular formula

An Essential Flavonoid Glycoside for Research and Development

This technical guide provides a comprehensive overview of 2''-O-Rhamnosylswertisin, a significant flavonoid glycoside with demonstrated therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, biological activities, and underlying mechanisms of action.

Core Compound Identification

CAS Number: 83889-78-5

Molecular Formula: C28H32O14

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical and pharmacological data for this compound, facilitating comparative analysis and experimental design.

| Property | Value |

| Molecular Weight | 592.55 g/mol |

| Appearance | Yellow Powder |

| Biological Source | Aleurites moluccana (Candlenut tree) |

| Primary Activities | Antinociceptive, Anti-inflammatory |

| Dosage (in vivo) | 5 to 50.6 μmol/kg (p.o.) in mice |

| Analytical Method | High-Performance Liquid Chromatography (HPLC-UV) |

Biological Activities and Mechanism of Action

This compound, a major active constituent of Aleurites moluccana, has been the subject of multiple studies demonstrating its potent antinociceptive and anti-inflammatory properties. Research indicates its efficacy in various experimental models of pain and inflammation.

Antinociceptive Effects

In vivo studies have shown that this compound significantly inhibits mechanical nociception in models of inflammatory pain, such as those induced by carrageenan and Complete Freund's Adjuvant (CFA).[1] Furthermore, it has demonstrated expressive antinociceptive effects in neuropathic pain models, with an inhibitory value greater than that of gabapentin.[1] The antinociceptive action is believed to be mediated through its interaction with the opioid, dopaminergic, and oxidonitrergic pathways.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are well-documented. Oral treatment with the compound has been shown to attenuate neutrophil migration and reduce levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) following carrageenan injection.[1] In models of rheumatoid arthritis, it has been observed to reduce mechanical hypersensitivity and paw edema.[2][3] The underlying mechanism is suggested to involve the downregulation of key inflammatory mediators. While direct evidence for this compound is still emerging, related studies on flavonoids and extracts rich in this compound suggest a potential role in modulating the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

Carrageenan-Induced Mechanical Hypernociception in Mice

This model is utilized to assess the peripheral anti-inflammatory and analgesic effects of a compound.

-

Animals: Male Swiss mice (25-30 g) are used.

-

Procedure:

-

A baseline measurement of the paw withdrawal threshold to a mechanical stimulus is determined using von Frey filaments.

-

Inflammation is induced by an intraplantar injection of carrageenan (300 μ g/paw ) into the right hind paw.

-

This compound (or vehicle control) is administered orally (p.o.) at specified doses (e.g., 5 to 50.6 μmol/kg) one hour prior to the carrageenan injection.

-

The mechanical withdrawal threshold is re-assessed at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The results are expressed as the change in paw withdrawal threshold from baseline. A significant increase in the threshold compared to the vehicle-treated group indicates an antinociceptive effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state, suitable for evaluating compounds in chronic pain conditions.

-

Animals: Wistar rats or Swiss mice are used.

-

Procedure:

-

A baseline mechanical sensitivity is established.

-

Chronic inflammation is induced by a subcutaneous injection of CFA into the plantar surface of the right hind paw.

-

Treatment with this compound (or vehicle/positive control like dexamethasone) is initiated, often on a later day (e.g., day 14) after the CFA injection and continued for a specific period (e.g., 8 days).[2][3]

-

Mechanical hypersensitivity and paw edema are measured at regular intervals throughout the treatment period.

-

-

Data Analysis: The reduction in mechanical hypersensitivity and paw volume in the treated groups is compared to the control group to determine the anti-inflammatory and anti-hyperalgesic efficacy.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is employed for the quantification of this compound in plant extracts and biological matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water and methanol/acetonitrile is typically used.

-

Detection: UV detection is performed at a wavelength between 330-340 nm.

-

-

Sample Preparation:

-

For plant extracts, a solid-phase or liquid-liquid extraction is performed to isolate the flavonoid fraction.

-

The sample is dissolved in an appropriate solvent (e.g., methanol/water mixture) and filtered before injection.

-

-

Quantification: A calibration curve is generated using a purified standard of this compound to determine the concentration in the unknown samples.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed anti-inflammatory signaling pathway and a typical experimental workflow for evaluating the antinociceptive effects of this compound.

References

- 1. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aleurites moluccanus and its main active constituent, the flavonoid 2″-O-rhamnosylswertisin, in experimental model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 2''-O-Rhamnosylswertisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Rhamnosylswertisin, a flavonoid C-glycoside, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, α-glucosidase inhibitory, and cytotoxic properties. Detailed experimental protocols for key assays are provided to facilitate further investigation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the compound's potential mechanisms of action and the methodologies for its evaluation.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants, including Aleurites moluccana and Belamcanda chinensis.[1][2] Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities. Preliminary screenings of this compound have indicated its potential as a therapeutic agent, particularly in the context of inflammatory diseases and diabetes. This guide aims to consolidate the existing preclinical data on this compound to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Biological Activities and Quantitative Data

The biological activities of this compound have been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-inflammatory and Antinociceptive Activity

| Assay/Model | Organism/Cell Line | Concentration/Dose | Effect | Reference |

| Carrageenan-induced mechanical hypernociception | Mice | 30 mg/kg (p.o.) | 50 ± 5% inhibition | [1] |

| Complete Freund's Adjuvant (CFA)-induced mechanical sensitization | Mice | Not specified | 25 ± 3% inhibition | [1] |

| Prostaglandin E2 (PGE2)-induced mechanical hypernociception | Mice | 10 mg/kg (p.o.) | 94 ± 6% inhibition | [1] |

| Carrageenan-induced paw edema | Rats | Not specified | Progressive reduction in paw edema | [3] |

| CFA-induced rheumatoid arthritis | Rats | Not specified | Significant reduction in mechanical hypersensitivity and paw edema | [3] |

Table 2: Antioxidant Activity

| Assay | Method | IC50/EC50 | Reference |

| DPPH radical scavenging | Spectrophotometry | 26.52 ± 0.11 µg/mL | [4] |

Table 3: α-Glucosidase Inhibitory Activity

| Enzyme Source | Method | IC50 | Reference |

| Yeast | Spectrophotometry | 333 µg/mL | [2] |

Table 4: Cytotoxic Activity

| Cell Line | Assay | Concentration | Effect | Reference |

| Not Specified | Not Specified | Not Specified | Limited data available | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory and Antinociceptive Assays

-

Animals: Male Swiss mice (25-30 g) are used.

-

Induction of Inflammation: A 50 µL intraplantar injection of carrageenan (300 µ g/paw ) is administered into the right hind paw.

-

Treatment: this compound (30 mg/kg) is administered orally (p.o.) one hour before the carrageenan injection. The vehicle control group receives a 0.9% NaCl solution.

-

Assessment of Mechanical Hypernociception: The mechanical withdrawal threshold is measured using von Frey filaments at different time points after carrageenan injection. An increase in the withdrawal threshold indicates an antinociceptive effect.

-

Data Analysis: The results are expressed as the percentage of inhibition of hypernociception compared to the control group.

-

Animals: Male Swiss mice (25-30 g) are used.

-

Induction of Chronic Inflammation: A 20 µL intraplantar injection of CFA is administered into the right hind paw.

-

Treatment: this compound is administered orally at the desired dose.

-

Assessment of Mechanical Sensitization: Mechanical withdrawal thresholds are measured using von Frey filaments over several days or weeks.

-

Data Analysis: The effect of the treatment is evaluated by comparing the withdrawal thresholds of the treated group with the control group.

Antioxidant Assay

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add different concentrations of the this compound solution to the wells.

-

A control well should contain only the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

α-Glucosidase Inhibitory Assay

-

Reagents:

-

Yeast α-glucosidase solution (e.g., 1.0 U/mL in phosphate buffer).

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate, e.g., 5 mM in phosphate buffer).

-

Phosphate buffer (e.g., 100 mM, pH 6.8).

-

Sodium carbonate (Na2CO3) solution (stop solution, e.g., 0.1 M).

-

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare different concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase solution to each well.

-

Add the this compound solution at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the Na2CO3 solution.

-

-

Measurement: The absorbance is measured at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay

-

Cell Culture: Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanistic Insights

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the precise molecular targets of this compound are still under investigation, studies on structurally related flavonoids and extracts containing this compound suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including those structurally similar to this compound, have been shown to inhibit this pathway, potentially by inhibiting IKK activity.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including JNK, p38, and ERK, that are activated in response to various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of inflammatory mediators. Some flavonoids have been shown to modulate MAPK signaling, thereby exerting anti-inflammatory effects.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays described in this guide.

Conclusion and Future Directions

The preliminary biological activity screening of this compound reveals its promising potential as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities warrant further investigation. The provided experimental protocols and summarized data offer a solid foundation for future research.

Key areas for future exploration include:

-

Elucidation of Molecular Mechanisms: More in-depth studies are required to identify the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Comprehensive Cytotoxicity Profiling: Evaluation of the cytotoxic effects of this compound against a broader panel of cancer cell lines is necessary to assess its potential as an anticancer agent.

-

In Vivo Efficacy and Safety: Further in vivo studies are needed to establish the efficacy and safety profile of this compound in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the development of more potent and selective compounds.

This technical guide serves as a catalyst for advancing the research on this compound, with the ultimate goal of translating these preliminary findings into novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Review of 2''-O-Rhamnosylswertisin for Researchers

This guide provides a comprehensive overview of the flavonoid C-glycoside this compound, summarizing its known biological activities, physicochemical properties, and the experimental methodologies used to elucidate them. The information is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a flavonoid belonging to the flavone C-glycoside class. It is structurally characterized by a swertisin core (apigenin-6-C-glucoside) with a rhamnose sugar moiety attached at the 2''-position of the glucose. This compound has been isolated from several plant species, most notably from the leaves of Aleurites moluccana (candlenut tree) and the aerial parts of Iris postii. Emerging research has highlighted its potential as a therapeutic agent, primarily due to its significant antinociceptive and anti-inflammatory properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its extraction, isolation, and formulation in experimental and pharmaceutical contexts.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂O₁₄ | PubChem[1] |

| Molecular Weight | 592.55 g/mol | GlpBio[2][3] |

| Appearance | Not explicitly stated; likely a solid. | GlpBio[2] |

| Solubility | Soluble in methanol. | GlpBio[3] |

| Storage | 2-8°C, sealed from moisture and light. | GlpBio[3] |

Pharmacological Activities

This compound has been investigated for several biological activities, with the most robust evidence in the areas of anti-inflammation, analgesia, and anti-diabetic effects.

Anti-inflammatory and Antinociceptive Activity

A significant body of research demonstrates that this compound possesses potent anti-inflammatory and pain-relieving effects. Studies utilizing mouse models of inflammatory and neuropathic pain have shown its efficacy in reducing hypersensitivity.[4] Oral administration of the compound has been shown to inhibit mechanical nociception induced by inflammatory agents like carrageenan and Complete Freund's Adjuvant (CFA).[4][5] Furthermore, it has demonstrated a significant antinociceptive effect in a partial sciatic nerve ligation model, with an inhibitory value greater than the standard neuropathic pain drug, gabapentin.[3][4] The mechanism appears to involve, at least in part, the attenuation of neutrophil migration and the reduction of pro-inflammatory cytokine IL-1β levels.[4][5]

| Model / Assay | Species | Dose (p.o.) | Effect | Reference |

| Carrageenan-induced mechanical hypernociception | Mice | 30 mg/kg | 50 ± 5% inhibition | [6] |

| Complete Freund's Adjuvant (CFA)-induced mechanical sensitization | Mice | 30 mg/kg | 25 ± 3% inhibition | [6] |

| Prostaglandin E₂ (PGE₂)-induced mechanical hypernociception | Mice | 30 mg/kg | 94 ± 6% inhibition | [6] |

| Acetic acid-induced abdominal writhing | Mice | Not specified | 92 ± 4% inhibition | [6] |

| Partial Ligation of Sciatic Nerve (PLSN) | Mice | 5 to 50.6 µmol/kg | Expressive antinociception, greater than gabapentin | [4] |

| Rheumatoid Arthritis (CFA-induced) | Mice | Not specified | Reduced mechanical hypersensitivity and paw edema | [7] |

Anti-Diabetic Activity

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[8] Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, which is a key therapeutic strategy in managing type 2 diabetes.

| Assay | IC₅₀ Value (µM) | Comparison | Reference |

| Yeast α-glucosidase inhibition | 22.8 ± 1.5 | More potent than Acarbose (IC₅₀ = 217.4 ± 11.2 µM) | [9] |

Antioxidant Activity

Extracts containing this compound have demonstrated significant dose-dependent free radical scavenging and total antioxidant activities, comparable to ascorbic acid.[8] While the specific contribution of this compound to the total antioxidant capacity of the extracts has not been fully isolated, its flavonoid structure suggests inherent antioxidant potential.

Putative Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of its source extracts and related flavonoids, several signaling pathways are implicated.

Inflammatory Signaling

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[10] These pathways are central regulators of pro-inflammatory gene expression, including cytokines like TNF-α and IL-1β. It is hypothesized that this compound may exert its anti-inflammatory effects by suppressing the activation of these key pathways, thereby reducing the production of inflammatory mediators.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Nociceptive Signaling

Studies on the crude extract of Aleurites moluccana, for which this compound is a primary active component, suggest the involvement of multiple pain-related pathways. The antinociceptive effects in a neuropathic pain model were linked to the opioid, dopaminergic, and oxidonitrergic (NO) pathways.[4] This indicates a complex mechanism of action that may involve both central and peripheral nervous system modulation.

Caption: Putative involvement of multiple pathways in the antinociceptive effect.

Experimental Protocols

Detailed protocols are essential for the replication and extension of research findings. Below are representative methodologies synthesized from the cited literature.

Extraction and Isolation

This protocol describes a general method for obtaining this compound from plant material.[6]

References

- 1. 2-O-rhamnosyl-swertisin | C28H32O14 | CID 134770394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aleurites moluccana (L.) Willd. Leaves: Mechanical Antinociceptive Properties of a Standardized Dried Extract and Its Chemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. acgpubs.org [acgpubs.org]

- 10. Frontiers | Sesquiterpene lactones-enriched fractions from Xanthium mongolicum Kitag alleviate RA by regulating M1 macrophage polarization via NF-κB and MAPK signaling pathway [frontiersin.org]

Potential Therapeutic Applications of 2''-O-Rhamnosylswertisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Rhamnosylswertisin, a C-glycosylflavonoid found in plants such as Aleurites moluccana, has demonstrated significant potential as a therapeutic agent, primarily exhibiting pronounced antinociceptive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its therapeutic applications, underlying mechanisms of action, and relevant experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel analgesic and anti-inflammatory drugs.

Introduction

Chronic pain and inflammation represent significant global health challenges, necessitating the development of novel and effective therapeutic interventions. Natural products have historically been a rich source of new drug candidates. This compound, a flavonoid C-glycoside, has emerged as a promising lead compound due to its potent bioactivities observed in various preclinical models. This guide synthesizes the available scientific literature to provide an in-depth analysis of its therapeutic potential.

Therapeutic Applications

The primary therapeutic applications of this compound investigated to date are in the management of pain and inflammation.

Antinociceptive Effects

This compound has shown significant efficacy in animal models of both inflammatory and neuropathic pain.[1][2]

-

Inflammatory Pain: In models such as carrageenan-induced hyperalgesia and Complete Freund's Adjuvant (CFA)-induced arthritis, orally administered this compound has been shown to significantly reduce mechanical hypersensitivity.[2][3][4]

-

Neuropathic Pain: Studies utilizing the partial sciatic nerve ligation (PSNL) model in mice have demonstrated that this compound can reverse mechanical hypersensitivity, with an efficacy comparable to or greater than that of the standard neuropathic pain drug, gabapentin.[1][2]

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are closely linked to its antinociceptive effects. The compound has been observed to:

-

Attenuate neutrophil migration to the site of inflammation.[1][2]

-

Reduce the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[1][2]

-

Inhibit paw edema in inflammatory models.

Quantitative Data on Therapeutic Effects

The following table summarizes the key quantitative data from preclinical studies on this compound.

| Pain Model | Species | Administration Route | Dosage | Effect | Reference |

| Carrageenan-induced mechanical hypernociception | Mice | Oral (p.o.) | 30 mg/kg | 50 ± 5% inhibition of hypernociception | [3] |

| Complete Freund's Adjuvant (CFA)-induced mechanical sensitization | Mice | Oral (p.o.) | 10 mg/kg | 25 ± 3% inhibition of mechanical sensitization | [3] |

| Prostaglandin E2 (PGE2)-induced mechanical hypernociception | Mice | Oral (p.o.) | 10 mg/kg | 94 ± 6% inhibition of hypernociception | [3] |

| Acetic acid-induced abdominal writhing | Mice | Not specified | Not specified | 92 ± 4% inhibition | [3] |

| Partial Ligation of Sciatic Nerve (PLSN) | Mice | Oral (p.o.) | 5 to 50.6 μmol/kg | Expressive antinociception, greater than gabapentin | [2] |

| Carrageenan- and CFA-induced mechanical nociception | Mice | Oral (p.o.) | 5 to 50.6 μmol/kg | Inhibition of mechanical nociception | [2] |

Mechanism of Action and Signaling Pathways

The analgesic and anti-inflammatory effects of this compound appear to be mediated through multiple signaling pathways.

Anti-inflammatory Signaling

This compound has been shown to modulate key inflammatory pathways. Oral treatment with the compound attenuates the levels of the pro-inflammatory cytokine IL-1β following carrageenan injection.[1][2] While direct evidence for this compound is still emerging, related studies on plant extracts containing this compound and other flavonoids suggest the involvement of the NF-κB and MAPK signaling pathways in mediating anti-inflammatory effects.[4][5]

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Neuropathic Pain Modulation

In models of neuropathic pain, the antinociceptive effects of the extract containing this compound have been shown to involve the opioid, dopaminergic, and oxidonitrergic pathways.[1][2] The precise molecular interactions within these pathways are still under investigation. However, it is suggested that flavonoids can exert analgesic effects that are reversible by opioid receptor antagonists, indicating a potential interaction with the endogenous opioid system.[1]

Caption: Interplay of proposed mechanisms for neuropathic pain relief.

Detailed Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the acute anti-inflammatory and antinociceptive effects of a compound.

Materials:

-

λ-Carrageenan solution (1-2% in sterile saline)

-

This compound solution/suspension in an appropriate vehicle

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Male Swiss mice or Wistar rats

-

Calibrated electronic von Frey apparatus or manual filaments

-

Plexiglass testing chambers with a wire mesh floor

Procedure:

-

Acclimatization: Acclimate animals to the testing environment for at least 1 hour before the experiment.

-

Baseline Measurement: Measure the baseline mechanical withdrawal threshold of the animals' hind paws using the von Frey apparatus.

-

Compound Administration: Administer this compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

-

Induction of Inflammation: After a specific pretreatment time (e.g., 1 hour), inject a small volume (e.g., 20-50 µL) of carrageenan solution into the plantar surface of the right hind paw.

-

Post-Induction Measurements: Measure the mechanical withdrawal threshold at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of hypernociception for each group compared to the vehicle control group.

Caption: Experimental workflow for the carrageenan-induced pain model.

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model mimics chronic inflammatory conditions like rheumatoid arthritis.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

This compound solution/suspension

-

Positive control (e.g., Dexamethasone)

-

Vehicle control

-

Male Wistar rats or Swiss mice

-

Calibrated electronic von Frey apparatus

-

Plethysmometer (for paw volume measurement)

Procedure:

-

Induction of Arthritis: Inject a small volume (e.g., 20-100 µL) of CFA into the plantar surface of the right hind paw of the animals.

-

Development of Arthritis: Allow arthritis to develop over a period of several days (e.g., 14 days).

-

Treatment: Begin daily administration of this compound, positive control, or vehicle for a specified duration (e.g., 8 days).

-

Assessment: Regularly measure mechanical hypersensitivity (von Frey test) and paw edema (plethysmometer) in both the ipsilateral and contralateral paws.

-

Histological Analysis: At the end of the study, animals can be euthanized, and the affected joints collected for histological analysis to assess joint damage, fibrosis, and cartilage degradation.

-

Data Analysis: Compare the changes in mechanical threshold and paw volume between the treatment groups and the vehicle control group.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

This surgical model is used to induce neuropathic pain.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 8-0 silk)

-

This compound solution/suspension

-

Positive control (e.g., Gabapentin)

-

Vehicle control

-

Male C57BL/6 mice

-

Calibrated electronic von Frey apparatus

Procedure:

-

Anesthesia: Anesthetize the mice.

-

Surgery: Make a small incision in the thigh to expose the sciatic nerve. Tightly ligate approximately one-third to one-half of the dorsal part of the sciatic nerve with a suture. For sham-operated animals, the nerve is exposed but not ligated.

-

Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesia for the initial recovery period.

-

Development of Neuropathy: Allow several days for the development of neuropathic pain symptoms (e.g., 7 days).

-

Treatment and Assessment: Administer this compound, positive control, or vehicle and measure mechanical hypersensitivity using the von Frey test at various time points post-treatment.

-

Data Analysis: Compare the mechanical withdrawal thresholds of the different treatment groups to assess the antinociceptive efficacy of the compound.

Conclusion and Future Directions

This compound has demonstrated compelling antinociceptive and anti-inflammatory activities in preclinical models, suggesting its potential as a novel therapeutic agent for the management of pain and inflammatory disorders. Its multifaceted mechanism of action, potentially involving the modulation of opioid, dopaminergic, and key inflammatory signaling pathways, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the identified signaling pathways.

-

Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Performing comprehensive toxicology studies to establish its safety profile.

-

Evaluating its efficacy in a broader range of pain and inflammatory models, including those that more closely mimic human disease states.

The continued exploration of this compound holds promise for the development of a new class of analgesic and anti-inflammatory drugs with a potentially favorable efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aleurites moluccana (L.) Willd. Leaves: Mechanical Antinociceptive Properties of a Standardized Dried Extract and Its Chemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Sesquiterpene lactones-enriched fractions from Xanthium mongolicum Kitag alleviate RA by regulating M1 macrophage polarization via NF-κB and MAPK signaling pathway [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Isolation of 2''-O-Rhamnosylswertisin from Iris postii

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of 2''-O-Rhamnosylswertisin, a bioactive flavonoid glycoside, from the aerial parts of Iris postii. The methodology is based on established phytochemical research and is intended to guide researchers in obtaining this compound for further study and drug development. This compound has demonstrated notable biological activities, including strong α-glucosidase inhibition and effective mechanical antinociceptive properties, making it a compound of significant interest.[1][2][3] The protocol herein describes a multi-step process involving solvent extraction followed by medium-pressure liquid chromatographic separation.

Introduction

Iris postii Mouterde is a plant species used in the traditional medicine of regions like Iraqi Kurdistan for treating inflammations.[1][2] Phytochemical investigations of this plant have revealed the presence of several bioactive compounds, including flavonoids, isoflavonoids, and stilbene glycosides.[4][5][6] Among the compounds isolated from the aerial parts is 2''-O-α-L-rhamnopyranosyl swertisin, a C-glycosylflavone that has garnered scientific interest for its potential therapeutic applications.[1][4] This document outlines the necessary steps to isolate this specific compound from the methanolic extract of Iris postii's aerial parts.[1][2][3][4][6][7][8][9]

Chemical Properties of this compound

A summary of the key chemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for the successful design and execution of the isolation protocol.

| Property | Value | Source |